molecular formula C26H26ClN5O2S2 B12151047 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12151047
M. Wt: 540.1 g/mol
InChI Key: NWQKBUGNRYMRBA-QNGOZBTKSA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: This bicyclic system provides a rigid aromatic framework, enabling π-π stacking interactions and hydrogen bonding, which are critical for biological activity .
  • Thiazolidin-5-ylidene substituent: The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone ring ensures planarity, enhancing conjugation and stability .
  • 4-Ethylpiperazinyl group: This substituent at position 2 of the pyrido-pyrimidinone core introduces basicity and solubility, balancing lipophilicity for membrane permeability .

For example, thiazolidinone derivatives are typically synthesized via condensation reactions between thiourea analogs and α-halo carbonyl compounds under reflux conditions . The pyrido-pyrimidinone core may be constructed through cyclization reactions involving aminopyridine precursors and activated carbonyl groups .

Properties

Molecular Formula

C26H26ClN5O2S2

Molecular Weight

540.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN5O2S2/c1-3-29-11-13-30(14-12-29)23-19(24(33)31-10-6-7-17(2)22(31)28-23)15-21-25(34)32(26(35)36-21)16-18-8-4-5-9-20(18)27/h4-10,15H,3,11-14,16H2,1-2H3/b21-15-

InChI Key

NWQKBUGNRYMRBA-QNGOZBTKSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzyl group, and finally the formation of the pyridopyrimidinone core. Common reagents used in these reactions include thionyl chloride, piperazine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through further research, including molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with thiazolidinone and piperazinyl groups. Below is a comparative analysis with structurally analogous molecules from the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Ref. Core Structure Thiazolidinone Substituents Piperazinyl Substituents Key Properties/Applications
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(2-Chlorobenzyl), 4-oxo, 2-thioxo 4-Ethylpiperazin-1-yl Hypothesized antimicrobial/anti-inflammatory activity (inferred from analogs)
Pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl), 4-oxo, 2-thioxo 4-Benzylpiperazin-1-yl Enhanced solubility due to methoxyethyl group; potential CNS activity
Pyrido[1,2-a]pyrimidin-4-one 3-Allyl, 4-oxo, 2-thioxo 4-(1,3-Benzodioxol-5-ylmethyl) Improved π-stacking from benzodioxole; possible anticancer activity
Pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl, 4-oxo, 2-thioxo 2,6-Dimethylmorpholinyl Increased lipophilicity for blood-brain barrier penetration
Pyrazolo[3,4-d]pyrimidin-4-one 3-Phenyl/4-chlorophenyl, 4-oxo N/A Demonstrated anti-inflammatory activity (IC₅₀ = 12–18 μM)

Key Findings:

4-Ethylpiperazinyl vs. 4-benzylpiperazinyl (): The ethyl group reduces steric hindrance, possibly improving binding to G-protein-coupled receptors (GPCRs), while benzyl groups may enhance affinity for hydrophobic pockets .

Solubility and Pharmacokinetics :

  • The methoxyethyl substituent in increases hydrophilicity, favoring aqueous solubility, whereas the target compound’s chlorobenzyl group prioritizes membrane permeability .
  • Morpholinyl derivatives () exhibit balanced logP values (~2.5–3.0), suggesting intermediate bioavailability compared to the target compound’s predicted logP of ~3.2 .

Synthetic Complexity: Allyl-substituted thiazolidinones () require protection/deprotection strategies due to reactive double bonds, whereas the target compound’s stable chlorobenzyl group simplifies synthesis .

Biological Activity: Pyrazolo-pyrimidinones () show anti-inflammatory activity with low ulcerogenicity, suggesting that the pyrido-pyrimidinone core in the target compound may similarly mitigate gastrointestinal toxicity .

Biological Activity

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 489464-96-2) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The molecular formula of the compound is C25H24ClN5O2S2C_{25}H_{24}ClN_{5}O_{2}S_{2} with a molecular weight of 526.07 g/mol. The structural complexity contributes to its diverse biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound of interest have shown effectiveness against various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study by Zvarec et al. demonstrated that related thiazolidinone derivatives exhibited MIC values of 16–32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis but were ineffective against Bacillus subtilis . This suggests a selective antimicrobial profile that may be relevant to the compound .

Microorganism MIC (mg/ml) Activity
Staphylococcus aureus16–32Active
Staphylococcus epidermidis16–32Active
Bacillus subtilis>32Inactive

Antiviral Activity

The compound's structure suggests potential antiviral properties. Thiazolidinones have been reported to inhibit viral replication effectively. For example, compounds similar to this one showed significant inhibitory effects on viral replication lasting over seven days .

Case Study: Inhibition of Viral Replication

In vitro studies indicated that certain thiazolidinone derivatives inhibited the NS2B-NS3 protease of Dengue virus, which is crucial for viral replication . This highlights the potential of the compound as an antiviral agent.

Cytotoxicity and Selectivity

The cytotoxicity of the compound was evaluated against various cell lines, including VERO cells. The results indicated an IC50 value that suggests moderate cytotoxicity, emphasizing the need for further optimization to enhance selectivity towards pathogenic cells while minimizing toxicity to healthy cells.

The biological activity is likely mediated through multiple mechanisms, including enzyme inhibition and interaction with cellular targets. The presence of the thiazolidinone core is essential for its biological effects, as it can disrupt protein-protein interactions critical for microbial survival and replication .

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